ethyl 6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate ethyl 6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 84088-82-4
VCID: VC0373056
InChI: InChI=1S/C14H13NO4/c1-2-19-14(18)10-12(16)9-5-3-4-8-6-7-15(11(8)9)13(10)17/h3-5,16H,2,6-7H2,1H3
SMILES: CCOC(=O)C1=C(C2=CC=CC3=C2N(C1=O)CC3)O
Molecular Formula: C14H13NO4
Molecular Weight: 259.26g/mol

ethyl 6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate

CAS No.: 84088-82-4

Cat. No.: VC0373056

Molecular Formula: C14H13NO4

Molecular Weight: 259.26g/mol

* For research use only. Not for human or veterinary use.

ethyl 6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate - 84088-82-4

Specification

CAS No. 84088-82-4
Molecular Formula C14H13NO4
Molecular Weight 259.26g/mol
IUPAC Name ethyl 9-hydroxy-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxylate
Standard InChI InChI=1S/C14H13NO4/c1-2-19-14(18)10-12(16)9-5-3-4-8-6-7-15(11(8)9)13(10)17/h3-5,16H,2,6-7H2,1H3
Standard InChI Key UFMJUWOLIFFYKD-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C2=CC=CC3=C2N(C1=O)CC3)O

Introduction

Chemical Structure and Classification

Ethyl 6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate belongs to a specialized class of tricyclic heterocyclic compounds featuring a pyrroloquinoline core. The compound contains several key functional groups including a hydroxyl group at position 6, a carbonyl (oxo) group at position 4, and an ethyl carboxylate moiety at position 5. Its structure shares similarities with other pyrrolo- and pyrido-quinoline systems that have demonstrated various biological activities, particularly diuretic properties .

The structural configuration of this compound is characterized by its fused ring system, with the pyrrole ring fused to the quinoline scaffold in a specific orientation indicated by the [3,2,1-ij] nomenclature. This particular fusion pattern creates a unique spatial arrangement that influences the compound's physicochemical properties and potential interactions with biological targets.

Structural Comparison with Related Compounds

Table 1: Structural Comparison of Ethyl 6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate with Related Compounds

CompoundHeterocyclic SystemKey Functional GroupsStructural Distinctions
Ethyl 6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylatePyrroloquinoline6-hydroxyl, 4-oxo, 5-ethyl carboxylatePyrrole ring fused to quinoline in [3,2,1-ij] orientation
Ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylatePyridoquinoline7-hydroxyl, 5-oxo, 6-ethyl carboxylateContains pyridine ring instead of pyrrole
N-(arylalkyl)-6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamidesPyrroloquinoline6-hydroxyl, 4-oxo, 5-carboxamide, 2-methylContains carboxamide instead of carboxylate and additional methyl group
Ethyl 4-hydroxy-2-methylquinoline-6-carboxylateQuinoline4-hydroxyl, 2-methyl, 6-ethyl carboxylateLacks fused pyrrole or pyridine ring

The structural similarities between these compounds provide valuable insights into the properties and synthesis pathways of ethyl 6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate, while the variations in functional groups and ring systems contribute to their distinct chemical behaviors and biological activities.

Synthesis Methods

Based on the synthetic approaches used for related compounds, the synthesis of ethyl 6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate likely follows established procedures for constructing the pyrroloquinoline scaffold with appropriate functionalization.

General Synthetic Strategy

Physical and Chemical Properties

General Physical Properties

Based on structurally similar compounds, ethyl 6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate is expected to exhibit the following physical properties:

Table 2: Predicted Physical Properties of Ethyl 6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate

PropertyPredicted Value/CharacteristicBasis of Prediction
Physical AppearanceCrystalline solidCommon form for similar heterocyclic compounds
ColorOff-white to pale yellowTypical for quinoline derivatives
Molecular WeightApproximately 285-290 g/molCalculated based on molecular formula
Melting Point Range180-240°CBased on related compounds
SolubilitySoluble in polar aprotic solvents (DMSO, DMF); moderately soluble in alcohols; poorly soluble in waterCommon solubility pattern for similar compounds
StabilitySensitive to strong acidic and basic conditions due to ester hydrolysis potentialBased on functional group reactivity

Chemical Reactivity

The chemical behavior of ethyl 6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate is likely influenced by its functional groups:

  • The 6-hydroxyl group can participate in hydrogen bonding and may undergo substitution reactions.

  • The 4-oxo group contributes to the compound's hydrogen-bonding capabilities and influences its tautomeric behavior.

  • The ethyl carboxylate moiety at position 5 is susceptible to hydrolysis under acidic or basic conditions, potentially yielding the corresponding carboxylic acid.

  • The pyrroloquinoline scaffold provides opportunities for electrophilic or nucleophilic substitution depending on the reaction conditions.

Tautomerism and Structural Dynamics

Potential ActivityEvidence from Related CompoundsPotential Mechanism
Diuretic ActivityStructurally similar pyrido-quinolone systems have shown diuretic properties Interaction with renal ion channels or transporters
Anti-inflammatoryHydroxyl-substituted quinoline derivatives often show anti-inflammatory effectsInhibition of inflammatory mediators
AntimicrobialQuinoline-based compounds frequently exhibit antimicrobial propertiesInteraction with bacterial cell components
Enzyme InhibitionCarboxylate-containing heterocycles can act as enzyme inhibitorsCompetitive binding to enzyme active sites

The probability of diuretic properties for this compound is particularly noteworthy, as related research indicates that with the transfer from pyrrolo-quinolone to pyrido-quinolone heterocyclic systems, the spatial structure changes insignificantly, leading to similar structure-activity relationships for diuretic activity .

Structure-Activity Relationships

The specific functional groups present in ethyl 6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate contribute to its potential biological activities:

Research Developments and Future Directions

Current Research Status

Research on pyrroloquinoline derivatives has shown promising results in various therapeutic areas. The specific compound ethyl 6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate represents an interesting candidate for further investigation due to its structural features that align with known bioactive compounds.

Structural Modifications for Enhanced Activity

Research on related compounds suggests several potential modifications that could enhance the biological activity of ethyl 6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate:

Table 4: Potential Structural Modifications and Their Expected Effects

ModificationPositionExpected EffectResearch Basis
Halogen SubstitutionVarious positions on the quinoline ringEnhanced membrane permeability and target bindingHalogen substitution anilides have shown optimized activity in related compounds
Amide Formation5-position (replacing the ethyl carboxylate)Altered hydrogen bonding capabilities and bioavailabilityN-(arylalkyl)-6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamides have demonstrated significant activity
Alkyl IntroductionVarious positionsModified lipophilicity and metabolic stability2-methyl derivatives have shown distinct properties
Modification of the Hydroxyl Group6-positionAltered solubility and hydrogen bonding profileHydroxyl groups play key roles in the bioactivity of related compounds

Analytical Techniques for Further Characterization

Further research on ethyl 6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate would benefit from comprehensive analytical characterization, including:

  • X-ray crystallography to determine precise three-dimensional structure.

  • Advanced NMR techniques such as HMBC, HSQC, and NOESY to fully assign all signals and confirm structural features.

  • High-resolution mass spectrometry to confirm molecular formula and analyze fragmentation patterns.

  • Computational methods to predict physicochemical properties and potential biological interactions.

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